|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.COC1C=C2C(=CC=1)NCC2.C([BH3-])#N.[Na+]>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][CH2:5]2 |f:2.3|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCNC2=CC1
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
15.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with ethyl acetate
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C2CCNC2=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0832 mol | |
| AMOUNT: MASS | 11 g | |
| YIELD: PERCENTYIELD | 99% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |